molecular formula C22H39N3O4S B015032 N-Biotinyl-12-aminododecanoic Acid CAS No. 135447-73-3

N-Biotinyl-12-aminododecanoic Acid

Cat. No. B015032
M. Wt: 441.6 g/mol
InChI Key: ALIFRMFPRBTNNH-WFXMLNOXSA-N
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Description

Synthesis Analysis

The biosynthesis of ω-aminododecanoic acid, a closely related compound, involves artificial self-sufficient P450s (ArtssP450s) for the transformation of dodecanoic acid (DDA) to ω-aminododecanoic acid (ω-AmDDA). This process highlights the potential for synthesizing complex amino acid derivatives using renewable resources, with a productivity significantly higher than previous methods (Ahsan et al., 2018).

Molecular Structure Analysis

The molecular structure of biotin and its derivatives, such as N-Biotinyl-12-aminododecanoic Acid, is crucial for their function and interactions. For instance, the structure of the biotin carboxylase subunit of acetyl-CoA carboxylase reveals insight into the active site and the molecular interactions that facilitate enzyme activity, which is relevant for understanding the chemical behavior of biotin derivatives (Waldrop et al., 1994).

Chemical Reactions and Properties

Chemical modifications, such as the synthesis of N-acyl-benzotriazoles from biotin and related compounds, showcase the reactivity and versatility of biotin derivatives. These reactions allow for the attachment of biotin to various biological targets, indicating the chemical properties that enable N-Biotinyl-12-aminododecanoic Acid to be functionalized for specific applications (Laconde et al., 2019).

Physical Properties Analysis

The physical properties of compounds like N-Biotinyl-12-aminododecanoic Acid are influenced by their molecular structure. For instance, the synthesis and characterization of biotin derivatives reveal the stability, solubility, and binding affinity that are crucial for their practical applications. The high stability and specific binding of certain biotin derivatives to avidin, as demonstrated in studies, are pertinent to understanding the physical properties of N-Biotinyl-12-aminododecanoic Acid (James et al., 2006).

Scientific Research Applications

Biotechnological Products and Process Engineering

  • Summary of the Application : 12-aminododecanoic acid is used in the synthesis of biobased ω-aminocarboxylic acids, which serve as building blocks for polyamides . These polyamides are sustainable alternatives to petro-based polymers .
  • Methods of Application : A novel enzyme cascade was developed for the synthesis of 12-aminododecanoic acid, a precursor for nylon-12, starting from linoleic acid . This involved the use of seven bacterial ω-transaminases (ω-TAs), which were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography .
  • Results or Outcomes : Starting from linoleic acid, up to 12% conversion to 12-aminododecanoic acid was achieved with a 3-enzyme cascade comprising soybean lipoxygenase (LOX-1), HPLCP-N, and TRAD . Higher product concentrations were achieved by the consecutive addition of enzymes compared to simultaneous addition at the beginning .

Biocatalysis in Organic Chemistry and Enzyme Engineering

  • Summary of the Application : The nylon 12 (PA12) monomer ω-aminododecanoic acid (ω-AmDDA) could be synthesized from lauric acid (DDA) through multi-enzyme cascade transformation using engineered E. coli .
  • Methods of Application : The P450 enzyme, which catalyzes terminal hydroxylation of DDA, was identified as a rate-limiting enzyme . Its activity is jointly determined by the heme domain and the reductase domain . To obtain a P450 mutant with higher activity, directed evolution was conducted using a colorimetric high-throughput screening (HTS) system with DDA as the real substrate .
  • Results or Outcomes : By combining P450-directed evolution and enhancing heme synthesis, 2.02 ± 0.03 g/L of ω-AmDDA was produced from 10 mM DDA, with a yield of 93.6% .

Synthesis of Biobased ω-Aminocarboxylic Acids

  • Summary of the Application : 12-aminododecanoic acid is used in the synthesis of biobased ω-aminocarboxylic acids, which serve as building blocks for polyamides . These polyamides are sustainable alternatives to petro-based polymers .
  • Methods of Application : A novel enzyme cascade was developed for the synthesis of 12-aminododecanoic acid, a precursor for nylon-12, starting from linoleic acid . This involved the use of seven bacterial ω-transaminases (ω-TAs), which were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography .
  • Results or Outcomes : Starting from linoleic acid, up to 12% conversion to 12-aminododecanoic acid was achieved with a 3-enzyme cascade comprising soybean lipoxygenase (LOX-1), HPLCP-N, and TRAD . Higher product concentrations were achieved by the consecutive addition of enzymes compared to simultaneous addition at the beginning .

Synthesis of 12-aminododecenoic acid

  • Summary of the Application : In recent years, multienzyme cascades have been developed for the synthesis of biobased ω-aminocarboxylic acids, which serve as building blocks for polyamides . In this work, a novel enzyme cascade was developed for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, starting from linoleic acid .
  • Methods of Application : The process involved the use of several bacterial ω-transaminases (ω-TAs), which were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography .
  • Results or Outcomes : The study did not provide specific results or outcomes for the synthesis of 12-aminododeceneoic acid .

Safety And Hazards

The safety data sheet for a similar compound, 12-aminododecanoic acid, suggests that it may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

The biosynthesis of ω-aminododecanoic acid from renewable sources is an attractive process in the polymer industry . This process could potentially be applied to the synthesis of “N-Biotinyl-12-aminododecanoic Acid” and other similar compounds. Future research could focus on improving the efficiency of these biosynthesis processes .

properties

IUPAC Name

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFRMFPRBTNNH-WFXMLNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609301
Record name 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-12-aminododecanoic Acid

CAS RN

135447-73-3
Record name 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
M Pacholec, CL Freel Meyers, M Oberthür, D Kahne… - Biochemistry, 2005 - ACS Publications
… acknowledge Lutz Heide for the gift of the pQE70-SimL expression construct and Jun Yin for providing N-biotinyl-8-aminocaprylic acid and N-biotinyl-12-aminododecanoic acid. …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
M Pacholec - 2005 - search.proquest.com
Novobiocin, clorobiocin, coumermycin A 1, and simocylinone D 8 are members of the aminocoumarin family of natural products produced by various Streptomycetes. Despite their …

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